1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazolo[1,5-a]pyridine moiety linked to a thiophene ring via a urea linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Urea Linkage Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazolo[1,5-a]pyridine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong bases or acids depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine or thiophene derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Probes: Used in the study of cellular processes and signaling pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness: 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both pyrazolo[1,5-a]pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h1-7,9H,8,10H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWHYCJEKMSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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